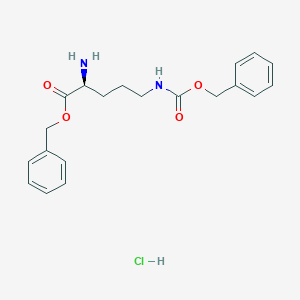

Z-D-Glu-OH

Übersicht

Beschreibung

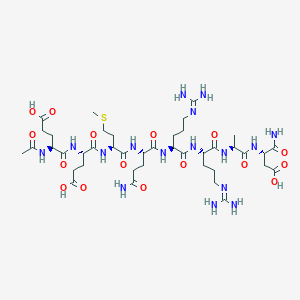

Z-D-Glu-OH is a derivative of glutamic acid . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of this compound is 281.26 . Its molecular formula is C13H15NO6 .Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It has a molecular weight of 281.26 and a molecular formula of C13H15NO6 . It is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Nano-Sized Materials : Z-Glu-OH has been used in the synthesis and characterization of nano-sized materials, such as ε-Zn(OH)2. The presence of d-Gluconate during synthesis can decrease the crystallite size of ε-Zn(OH)2 particles (Ghotbi, 2010).

Thermodynamic Modeling : In thermodynamic studies, the presence of gluconic acid (related to Z-Glu-OH) impacts the solubility of Zr in different pH conditions. This suggests applications in complexation and solubility studies (Kobayashi et al., 2017).

Medical Research : Z-Glu-OH has been referenced in medical research, particularly in studies related to glucokinase gene as a genetic marker for non-insulin-dependent diabetes mellitus (NIDDM) in specific populations (Chiu, Province, Permutt, 1992).

Sensing and Detection Applications : It has been utilized in the development of luminescent sensors for biomarkers like glutamic acid, indicating its potential in biomedical sensing technologies (Xia et al., 2020).

Synthesis of Fluorogenic Substrates : Z-Glu-OH has been employed in the synthesis of fluorogenic substrates for enzyme characterization, demonstrating its role in biochemistry and molecular biology (Wodtke, Pietsch, Löser, 2020).

Conformational Studies : In physical chemistry, Z-Glu-OH has been used to understand the conformational preferences of model dipeptides, providing insights into the forces stabilizing small peptides (Jaeqx et al., 2013).

Photocatalysis and Environmental Applications : Z-Glu-OH-related research includes the study of photocatalytic materials like ZnO for environmental applications, highlighting its relevance in environmental science and engineering (Kumar, Rao, 2015).

Development of Biomedical Sensors : Z-Glu-OH has been implicated in the development of biomedical sensors, such as those for glucose detection, demonstrating its potential in the field of biomedical engineering and diagnostics (Wang et al., 2020).

Safety and Hazards

Z-D-Glu-OH should be handled with care to avoid dust formation. It is recommended to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Target of Action

Z-D-Glu-OH, also known as N-Cbz-D-glutamic acid, is a derivative of D-Glutamic acid . D-Glutamic acid is an unnatural isomer of L-Glutamic acid and is found in the bacterial cell wall peptidoglycan of both gram-positive and gram-negative bacteria .

Mode of Action

It is known that d-glu, a component of the peptidoglycan cell wall in bacteria, is produced by a plp-independent glutamate racemase . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

This compound likely affects the glutamine metabolic pathway . Glutamine metabolism plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . It is also involved in the assembly of important cellular building blocks, including nucleotides and amino acids .

Pharmacokinetics

It is known that amino acids and their derivatives influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These properties may impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

Given its role in glutamine metabolism, it is likely that this compound influences a range of cellular processes, including energy production, redox homeostasis, synthesis of metabolites that drive the tca cycle, generation of antioxidants to eliminate reactive oxygen species (ros), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Eigenschaften

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFCXMDXBIEMQG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63648-73-7 | |

| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the chirality of Z-D-Glu-OH influence the properties of the resulting polyamide?

A1: The chirality of this compound plays a crucial role in dictating the three-dimensional structure and functionality of the synthesized polyamide. When polymerized with 4,4′-diaminodiphenylmethane (DADPM), this compound leads to the formation of a polymer with inherent chirality in its backbone []. This chirality manifests as a helical structure, confirmed by circular dichroism studies []. This helical conformation, directly stemming from the use of this compound, is crucial for the polyamide's ability to selectively transport enantiomers, demonstrating its potential for optical resolution applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.